![molecular formula C13H10N2O3S B2762347 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol CAS No. 340028-29-7](/img/structure/B2762347.png)
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol” is a chemical compound with the molecular formula C13H10N2O3S . It is related to other compounds such as 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate and 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C13H10N2O3S/c14-8-5-18-10(17)13(8)11-9-6-3-1-2-4-7(6)19(15,16)12-9/h1-4H,5H2,(H,11,12) .
科学的研究の応用
Environmental Health and Exposure
- Environmental Phenols Assessment : Mortensen et al. (2014) investigated exposure to environmental phenols, including benzophenone-3 and bisphenol A, in pregnant women. This study highlights the widespread use of phenols in consumer products and their potential health implications, illustrating the importance of monitoring phenol exposure in environmental health studies (Mortensen et al., 2014).
Medicinal Chemistry
- Synthesis and Biological Activity : Jin et al. (2019) synthesized benzo[d]thiazol derivatives and investigated their antidepressant and anticonvulsant effects. This research demonstrates the application of phenol derivatives in developing potential therapeutic agents, highlighting the importance of phenol compounds in medicinal chemistry (Jin et al., 2019).
Toxicology
- Urinary Metabolites and Biomonitoring : Ye et al. (2005) focused on the quantification of urinary conjugates of bisphenol A and other phenols, emphasizing the role of phenol derivatives in toxicological studies and the assessment of human exposure to environmental chemicals (Ye et al., 2005).
Bioavailability and Metabolism
- Metabolism and Health Effects : Watkins et al. (2015) explored the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women. This study indicates the metabolic pathways of phenols and their potential health effects, showcasing the relevance of phenol research in understanding human health impacts (Watkins et al., 2015).
作用機序
Target of Action
Similar compounds have been used as catalysts or ligands in organic synthesis reactions , suggesting that this compound might interact with various enzymes or receptors to exert its effects.
Mode of Action
It’s known that similar compounds can form stable planar structures due to the formation of hydrogen bonds between the hydroxyl group and the nitrogen atom, which facilitates electron flow and results in a strong fluorescence phenomenon .
Biochemical Pathways
Similar compounds have been used to facilitate various chemical reactions , suggesting that this compound might interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown strong fluorescence phenomena , suggesting that this compound might have potential applications in fluorescence imaging or other related fields.
Action Environment
Similar compounds have been used in various organic synthesis reactions , suggesting that the compound’s action might be influenced by factors such as pH, temperature, and the presence of other chemical agents.
特性
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)19(17,18)15-13/h1-8,16H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPCULUYYYBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)
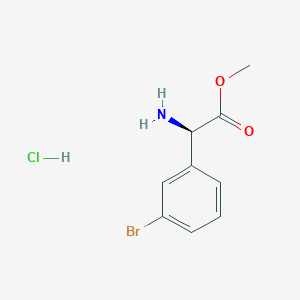
![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)
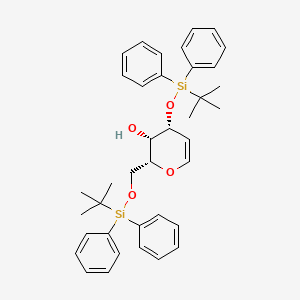
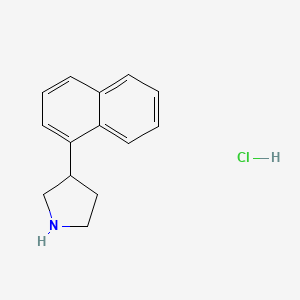
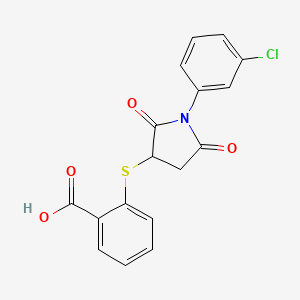
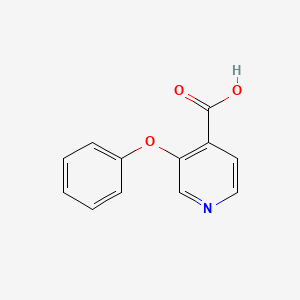

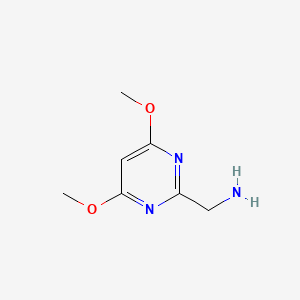
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2762279.png)
![Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2762280.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate](/img/structure/B2762282.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)

